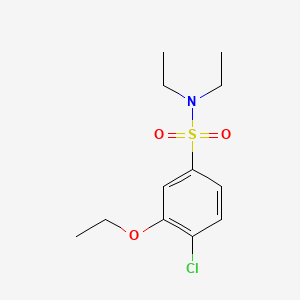

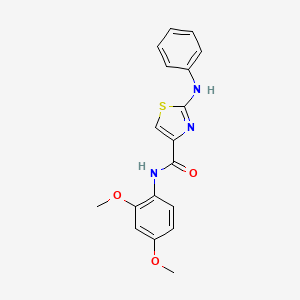

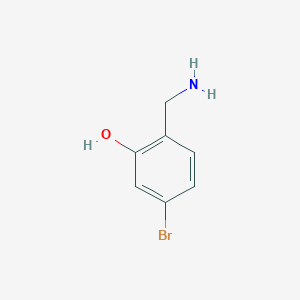

![molecular formula C15H25NO5 B3012956 2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid CAS No. 2230798-51-1](/img/structure/B3012956.png)

2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of spirocyclic compounds, particularly those containing azaspiro structures, has been a subject of interest due to their potential in accessing chemical spaces that are complementary to traditional piperidine systems. In the first paper, the authors present two efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a previously unknown bifunctional compound. This compound, along with related intermediates, provides a platform for further selective derivatization on the azetidine and cyclobutane rings, which could be beneficial for the synthesis of novel compounds .

Molecular Structure Analysis

The molecular structure of 2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid, while not directly discussed in the provided papers, can be inferred to some extent from the related structures that are mentioned. The spirocyclic nature of these compounds indicates a complex three-dimensional architecture that includes a fusion of rings, which in the case of azaspiro[4.5]decan-3-yl would involve a cyclohexane ring fused to a smaller ring containing nitrogen .

Chemical Reactions Analysis

The second paper discusses an unexpected outcome during the synthesis of N-substituted 4-methyl-1-oxa-8-azaspiro[4,5]deca-3-en-3-carboxylic acids. The spirocyclic compounds were obtained through a reaction involving an aldol condensation followed by cyanoethylation. The reaction was catalyzed by an alkali and occurred at room temperature, leading to the formation of cyano-substituted spirocyclic compounds. Subsequent hydrolysis of these compounds yielded the corresponding carboxylic acids . This indicates that the spirocyclic compounds, including those similar to 2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid, can undergo various chemical reactions, which can be utilized for further functionalization.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid are not explicitly detailed in the provided papers, some general properties can be deduced. The presence of tert-butoxycarbonyl (Boc) groups suggests that the compound is likely to be stable under acidic conditions, as Boc is commonly used as a protecting group for amines. The spirocyclic framework may also impart rigidity to the molecule, potentially affecting its conformational stability and possibly its solubility in organic solvents .

Applications De Recherche Scientifique

Synthesis and Theoretical Studies of Biologically Active Compounds : Amirani Poor et al. (2018) conducted a study on the synthesis of biologically active compounds using an intermolecular Ugi reaction involving 2-(1-(aminomethyl)cyclohexyl)acetic acid (gabapentin), producing N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)propanamides and related derivatives. Theoretical studies indicated that electron-donating groups increase the strength of intramolecular hydrogen bonds in these compounds (Amirani Poor, Darehkordi, Anary‐Abbasinejad, & Mohammadi, 2018).

Pathways in Synthesis Reactions : Moskalenko and Boev (2012) explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to a mixture of isomeric condensation products. This research contributes to the understanding of chemical pathways in the synthesis of spirocyclic compounds (Moskalenko & Boev, 2012).

Antiviral Evaluation : Apaydın et al. (2020) synthesized and evaluated a new series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives for their antiviral activity. Some compounds exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the potential of spirothiazolidinone scaffolds in antiviral drug development (Apaydın, Loy, Stevaert, & Naesens, 2020).

NMR Spectroscopy in Structural Analysis : Jakubowska et al. (2013) used NMR spectroscopy to assign the absolute configurations of certain spirocyclic compounds, demonstrating the utility of spectroscopic techniques in determining the structure of complex organic molecules (Jakubowska, Sowa, Żylewski, & Kulig, 2013).

Synthesis of Spiroheterocyclic Pyrylium Salts : Al-Ahmadi and El-zohry (1995) reported the synthesis of spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro[4.4] nonan-2-one and/or [4.5]decan-2-one as antimicrobial agents. This work contributes to the field of medicinal chemistry, especially in the context of developing new antimicrobial compounds (Al-Ahmadi & El-zohry, 1995).

Propriétés

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-2-azaspiro[4.5]decan-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-10-15(4-6-20-7-5-15)9-11(16)8-12(17)18/h11H,4-10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQPQIOKVCANRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CCOCC2)CC1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

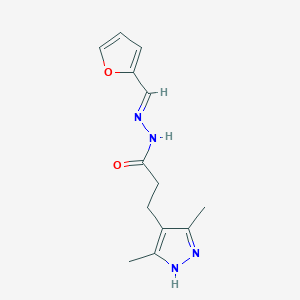

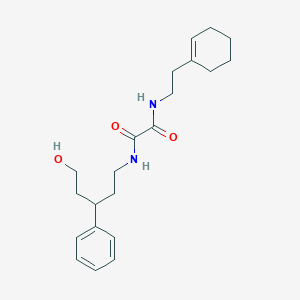

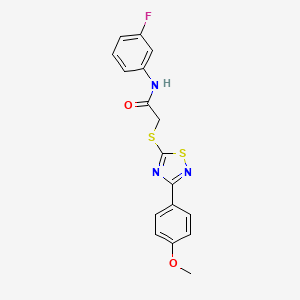

![2-[(4-Bromophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B3012879.png)

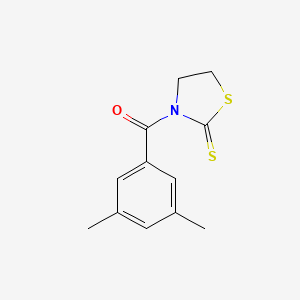

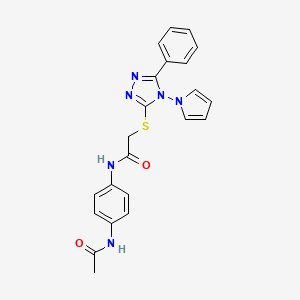

![2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3012889.png)

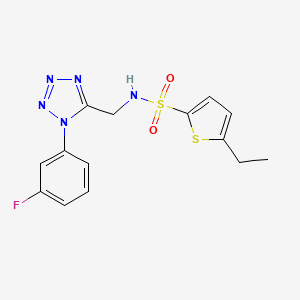

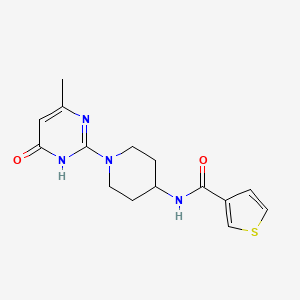

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3012890.png)

![4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B3012894.png)